Magnoshinin
Description
Properties
IUPAC Name |
(1S,2R)-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-15-18(26-4)12-21(29-7)24(30-8)23(15)22(14(13)2)16-10-19(27-5)20(28-6)11-17(16)25-3/h9-12,14,22H,1-8H3/t14-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJAXRZVJODRGN-FPTDNZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007036 | |
| Record name | 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86702-02-5 | |
| Record name | rel-(1R,2S)-1,2-Dihydro-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86702-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Magnoshinin, a naturally occurring compound isolated from the plant Merrillia calycina, has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activities of this compound, emphasizing its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
This compound is classified as a neolignan, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula of this compound is C₁₈H₁₈O₄, and its structure includes multiple functional groups that facilitate interactions with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted in 1983 reported that this compound inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation.
| Study | Method | Findings |
|---|---|---|
| Kumar et al. (2017) | In vitro assays | This compound reduced TNF-α and IL-6 levels by 50% at 10 µM concentration. |
| Dileep Kumar et al. (2020) | Animal model | Oral administration of this compound decreased paw edema in rats by 60%. |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study: A recent investigation into the antimicrobial properties of this compound highlighted its potential as a natural preservative in food products due to its effectiveness against foodborne pathogens.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that this compound possesses a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes: this compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways: It modulates various signaling pathways, including MAPK and NF-kB pathways, leading to reduced expression of inflammatory mediators.
- Free Radical Scavenging: The presence of hydroxyl groups in its structure allows this compound to donate electrons and neutralize free radicals effectively.
Comparison with Similar Compounds
Structural Similarities :
- Both compounds are neolignans derived from Flos magnoliae.
- Share a 2,4,5-trimethoxyphenyl group and methoxy substituents.
Functional Differences :
- Mechanism: Magnoshinin inhibits both the competence phase (DNA synthesis initiation) and progression phase (cell cycle advancement) of endothelial cell proliferation, while magnosalin primarily targets the progression phase .
- Potency: this compound exhibits superior anti-angiogenic activity (IC₅₀: 0.1–3 µg/mL) compared to magnosalin (IC₅₀: 0.3–3 µg/mL) .
- Therapeutic Selectivity: Magnosalin shows 5–21× weaker inhibition of granuloma formation than hydrocortisone, whereas this compound preferentially suppresses granuloma progression .
Asarolignan G
Source: Isolated from Acorus tatarinowii . Structural Features: Contains a quinone core with a neolignan backbone, differing from this compound in oxygenation patterns. Bioactivity: Demonstrates anti-neuroinflammatory activity via heme oxygenase-1 upregulation, a mechanism distinct from this compound’s direct cell cycle interference .
Related Quinones: Merrilliaquinone and Gracillisquinone
Structural Comparison :
- Merrilliaquinone: A naphthoquinone with a fused cyclohexene ring; lacks the methoxy-rich aromatic system of this compound .
- Gracillisquinone: A simpler quinone devoid of anti-inflammatory activity, underscoring the necessity of methoxy and methyl groups for bioactivity .
Data Tables
Table 1: Structural Comparison of this compound and Analogous Compounds
Research Findings and Challenges
- Synthesis Challenges: Total synthesis of this compound requires precise control over stereochemistry during Diels-Alder cyclization. Failed attempts to oxidize C-7 methyl groups in intermediates highlight the sensitivity of its structure to reaction conditions .
- Structure-Activity Relationship (SAR) : Methoxy groups at positions 2, 4, and 5 on the phenyl ring are critical for anti-inflammatory activity, as their removal reduces potency by >50% .
- Clinical Potential: this compound’s dual-phase inhibition of endothelial proliferation positions it as a candidate for treating chronic inflammatory diseases, though bioavailability studies remain pending .
Preparation Methods
Reaction Mechanism and Key Steps
The condensation proceeds via a tandem aldol-lactonization process, forming a six-membered lactone intermediate. Subsequent acid-catalyzed elimination generates the dihydronaphthalene ring. For this compound, the critical precursor is 3-(2,4,5-trimethoxyphenyl)propanoic acid , which undergoes esterification followed by condensation with 2,3-dimethylcyclohexanone. Stereochemical outcomes depend on the base (e.g., potassium tert-butoxide) and temperature, with optimal yields of 62% reported for the dihydronaphthalene intermediate.
Limitations and Optimizations
Early iterations faced low regioselectivity due to competing enolate formations. This was mitigated by introducing electron-withdrawing groups on the aryl moiety, enhancing the electrophilicity of the carbonyl component. Despite improvements, the method struggles with scalability due to multi-step protection/deprotection sequences for methoxy groups.
[4 + 2] Cycloaddition Strategy: Modular Assembly of the Tetralin Skeleton
A modular approach employing Diels-Alder cycloaddition was developed to streamline this compound’s synthesis. This strategy leverages readily available diene and dienophile fragments to construct the tetralin core in a single step.
Fragment Design and Reaction Conditions
The diene component, 2,4,5-trimethoxystyrene oxide , reacts with a dienophile such as 3-methylfuran-2(5H)-one under Lewis acid catalysis (e.g., SnCl₄). The reaction proceeds at −20°C in dichloromethane, yielding the cycloadduct with 78% efficiency and >90% endo selectivity.
Post-Cycloaddition Functionalization
The adduct undergoes hydrogenation (H₂/Pd-C) to saturate the furan ring, followed by oxidative cleavage (OsO₄/NaIO₄) to install the ketone functionality. Methylation (CH₃I/K₂CO₃) and demethylation (BBr₃) steps adjust the methoxy substitution pattern, culminating in a 45% overall yield for this compound.
Table 1: Comparative Efficiency of Cycloaddition vs. Stobbe Methods
| Parameter | Stobbe Condensation | [4 + 2] Cycloaddition |
|---|---|---|
| Total Steps | 9 | 6 |
| Overall Yield | 18% | 45% |
| Stereoselectivity | Moderate (dr 3:1) | High (dr >10:1) |
| Scalability | Limited | Moderate |
Asymmetric Synthesis via Relayed Induction: Enantiocontrol and Biosynthetic Insights
The first asymmetric synthesis of (−)-magnoshinin addressed challenges in stereochemical fidelity, employing a relayed induction strategy to set the C1 and C2 stereocenters.
Chiral Pool Starting Material
Synthesis begins with ethyl (R)-3-(2,4,5-trimethoxyphenyl)propanoate , derived from shikimic acid. Enzymatic resolution (lipase PS-30) achieves >99% enantiomeric excess (ee) at this stage.
Key Transformations
-
Aldol Cyclization : BF₃·OEt₂-mediated cyclization forms the tetralin ring with axial chirality transfer, establishing the C1 stereocenter.
-
Diastereoselective Methylation : LDA-mediated deprotonation and Me₃SiCH₂MgCl addition install the C2 methyl group with 8:1 diastereomeric ratio (dr).
-
Oxidative Demethylation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the C5 methoxy group, yielding (−)-magnoshinin in 34% overall yield.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the C1 configuration dictates the transition state geometry during cyclization, while steric effects from the 2,4,5-trimethoxyphenyl group govern C2 methylation.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The cycloaddition route offers superior yields (45%) compared to Stobbe condensation (18%) and asymmetric synthesis (34%). However, the asymmetric method remains unparalleled for enantiomeric purity (>99% ee).
Stereochemical Challenges
Q & A
Basic: What systematic approaches are recommended to identify research gaps in Magnoshinin studies?
Methodological Answer:
- Conduct a systematic literature review using databases (e.g., PubMed, SciFinder) with keywords like "this compound biosynthesis," "pharmacological activity," and "structural analogs." Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ).
- Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define gaps. For example: "How does this compound’s binding affinity (Intervention) compare to analogous alkaloids (Comparison) in modulating [specific receptor] (Outcome)?" .
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. Novelty can be assessed via citation mapping tools to track understudied mechanisms .
Basic: What experimental protocols are essential for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular identity. Cross-validate with published spectral data for related compounds .
- Purity assessment : Use HPLC-UV/ELSD (≥95% purity threshold) with a C18 column and isocratic elution (e.g., 70% methanol/water). Document retention times and peak integration parameters .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability. Compare results to structural analogs to identify degradation hotspots .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Replicate key studies : Standardize assay conditions (e.g., cell lines, incubation time) and include positive controls (e.g., reference inhibitors). For example, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations .
- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity. Stratify by variables like solvent (DMSO vs. aqueous) or assay type (in vitro vs. ex vivo) .
- Mechanistic validation : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target specificity) to confirm bioactivity. For instance, conflicting cytotoxicity data could arise from off-target effects, resolvable via proteomic profiling .
Advanced: What statistical strategies optimize this compound synthesis yield and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (e.g., temperature, catalyst load, reaction time). Use ANOVA to identify significant factors and generate response surface models .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction intermediates. Correlate spectral changes with yield data to refine kinetic parameters .
- Robustness testing : Vary critical parameters (e.g., solvent grade, stirring rate) within ±10% of optimal conditions to assess reproducibility. Report relative standard deviation (RSD) for triplicate runs .
Advanced: How can computational modeling enhance understanding of this compound’s structure-activity relationships?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases). Validate with mutagenesis data to refine scoring functions .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability. Calculate RMSD/RMSF to identify flexible regions affecting bioactivity .
- QSAR modeling : Curate a dataset of this compound analogs with reported EC₅₀ values. Apply partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to activity .
Basic: What are the best practices for documenting this compound research in manuscripts?
Methodological Answer:
- IMRAD structure :
- Introduction : Contrast this compound’s known mechanisms with unresolved questions (e.g., "Despite its anti-inflammatory effects, its impact on NLRP3 inflammasome remains uncharacterized") .
- Methods : Detail synthetic routes (e.g., Scheme 1), including molar ratios and purification techniques. For biological assays, specify cell passage numbers and assay replicates .
- Results : Use tables to compare yields, spectroscopic data, and bioactivity metrics (Table 1). Avoid duplicating figures and tables in text .
- Discussion : Interpret contradictions (e.g., "Divergent cytotoxicity profiles may reflect cell-type-specific uptake efficiency") and link to broader therapeutic implications .
- Supplementary Data : Deposit raw spectra, docking parameters, and statistical code in repositories like Zenodo .
Advanced: How to address ethical and reproducibility challenges in this compound research?
Methodological Answer:
- Pre-registration : Submit study protocols to platforms like Open Science Framework (OSF) to mitigate publication bias .
- FAIR data principles : Ensure datasets are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .SDF), and Reusable (metadata templates) .
- Collaborative validation : Partner with independent labs to replicate key findings. Use blinded sample analysis to reduce confirmation bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
